AKOS034345451

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

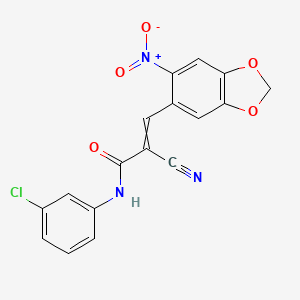

N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C17H10ClN3O5 and its molecular weight is 371.73. The purity is usually 95%.

BenchChem offers high-quality N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- AKOS034345451 hat sich als potenzieller Antikrebsmittel gezeigt. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht, insbesondere die Hemmung der Zellproliferation und die Induktion von Apoptose. Weitere Studien sind erforderlich, um seine genauen Mechanismen aufzuklären und seine Wirksamkeit in vivo zu bewerten .

- Entzündungen spielen eine entscheidende Rolle bei verschiedenen Krankheiten. This compound wurde auf seine entzündungshemmenden Wirkungen untersucht, wobei es möglicherweise wichtige an der Entzündung beteiligte Signalwege moduliert. Forscher sind bestrebt, seine Anwendung bei Erkrankungen wie rheumatoider Arthritis, entzündlicher Darmerkrankung und Neuroinflammation zu untersuchen .

- Neurodegenerative Erkrankungen wie Alzheimer- und Parkinson-Krankheit sind durch neuronale Schäden gekennzeichnet. This compound hat in präklinischen Modellen neuroprotektive Eigenschaften gezeigt. Untersuchungen konzentrieren sich auf seine Fähigkeit, oxidativen Stress zu mildern, Neuroinflammation zu reduzieren und das neuronale Überleben zu verbessern .

- Die Verbindung zeigt antimikrobielle Aktivität gegen verschiedene Krankheitserreger, einschließlich Bakterien und Pilze. Forscher sind fasziniert von seinem Potenzial als alternative oder ergänzende Therapie zur Bekämpfung von resistenten Infektionen. Mechanistische Studien laufen, um seinen Wirkmechanismus zu verstehen .

- Herzkreislauferkrankungen stellen eine globale Gesundheitsherausforderung dar. This compound wurde auf seine Auswirkungen auf Blutgefäße, Herzfunktion und Lipidstoffwechsel untersucht. Erste Ergebnisse deuten darauf hin, dass es vasodilatorische Eigenschaften haben könnte und Lipidspektren beeinflussen könnte .

- Rechnergestützte Ansätze spielen eine wichtige Rolle bei der Wirkstoffforschung. Forscher haben this compound in chemoinformatischen Studien verwendet, um seine pharmakokinetischen Eigenschaften, Bioverfügbarkeit und potenzielle Wechselwirkungen mit anderen Molekülen vorherzusagen. Diese Erkenntnisse helfen bei der rationalen Wirkstoffentwicklung und -optimierung .

Antikrebs-Potenzial

Entzündungshemmende Eigenschaften

Neuroprotektive Wirkungen

Antimikrobielle Aktivität

Kardiovaskuläre Anwendungen

Chemoinformatik und Wirkstoffdesign

Biologische Aktivität

N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C17H13ClN2O4

- Molecular Weight : 344.75 g/mol

- Functional Groups : The structure includes a cyano group, a chlorophenyl moiety, and a nitro-substituted benzodioxole, which may contribute to its biological activity.

Synthesis

The synthesis of N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide typically involves multi-step reactions that include:

- Formation of the cyano group via nucleophilic substitution.

- Introduction of the chlorophenyl and nitrobenzodioxole groups through coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For example, derivatives of benzodioxole have been shown to inhibit cytochrome P450 enzymes and induce apoptosis in cancer cells through lipid peroxidation mechanisms .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15 | Cytochrome P450 inhibition |

| Study 2 | MCF-7 | 20 | Induction of apoptosis |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated selective antibacterial activity against Gram-positive bacteria .

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 10 | Moderate |

| Escherichia coli | >100 | Inactive |

Neuroprotective Effects

Research into related compounds has suggested neuroprotective effects against oxidative stress, which may be relevant for neurodegenerative diseases . The presence of nitro groups in the structure can enhance antioxidant activity.

Case Studies

-

Case Study on Anticancer Efficacy :

- A study evaluated the cytotoxic effects of N-(3-chlorophenyl)-2-cyano derivatives on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable efficacy against breast cancer cells.

-

Neuroprotective Mechanisms :

- Another investigation focused on the neuroprotective properties of similar compounds in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage by reducing reactive oxygen species (ROS) levels.

Eigenschaften

IUPAC Name |

N-(3-chlorophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3O5/c18-12-2-1-3-13(6-12)20-17(22)11(8-19)4-10-5-15-16(26-9-25-15)7-14(10)21(23)24/h1-7H,9H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBAWDBLPKVWTKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.